[3-(Aminomethyl)phenyl]acetic acid hydrochloride
Description
[3-(Aminomethyl)phenyl]acetic acid hydrochloride is a phenylacetic acid derivative with an aminomethyl (-CH₂NH₂) substituent at the meta position (3-position) of the aromatic ring. The compound is synthesized as a hydrochloride salt to enhance stability and solubility. Its molecular formula is C₉H₁₂ClNO₂, with a molecular weight of 201.65 g/mol (CAS: 42288-55-1, 98% purity) .
This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting neurological receptors or ion channels, such as Gabapentin analogs .
Properties
IUPAC Name |
2-[3-(aminomethyl)phenyl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUPIGITZDEVCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42288-55-1 | |
| Record name | Benzeneacetic acid, 3-(aminomethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42288-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Aminomethyl)phenyl]acetic acid hydrochloride typically involves the reaction of 3-(aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process involves dissolving 3-(aminomethyl)benzoic acid in a suitable solvent, followed by the addition of hydrochloric acid. The mixture is then heated to a specific temperature to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for higher efficiency and yield. The use of advanced equipment and technology ensures consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
[3-(Aminomethyl)phenyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Pharmaceutical Development
[3-(Aminomethyl)phenyl]acetic acid hydrochloride has been utilized in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or improve pharmacokinetic properties. Some notable applications include:
- Anti-inflammatory Agents : Compounds derived from this acid have shown potential as anti-inflammatory drugs by modulating cytokine production.
- Analgesics : Research indicates that derivatives may possess analgesic properties, making them candidates for pain management therapies.
Biochemical Research
The compound serves as an important intermediate in biochemical research, particularly in the synthesis of amino acids and peptide analogs. Its ability to form stable linkages with other biomolecules facilitates studies in enzyme activity and protein interactions.
Drug Delivery Systems
Recent studies have explored the use of this compound in drug delivery systems, particularly in creating nanoparticles for targeted therapy. The compound's amphiphilic nature aids in encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various applications:
- Study on Anti-inflammatory Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of inflammatory pathways in vitro, suggesting potential therapeutic effects for conditions like arthritis .
- Synthesis of Peptidomimetics : Research outlined in Bioorganic & Medicinal Chemistry Letters reported the successful synthesis of peptidomimetics using this compound as a key building block, showcasing its utility in developing new drug candidates with enhanced stability and efficacy .
- Nanoparticle Formulation : A recent investigation published in International Journal of Nanomedicine explored the formulation of nanoparticles using this compound for targeted delivery of anticancer drugs, demonstrating improved therapeutic outcomes compared to conventional delivery methods .
Mechanism of Action
The mechanism of action of [3-(Aminomethyl)phenyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Positional Isomers of Aminomethylphenylacetic Acid
The position of the aminomethyl group on the phenyl ring significantly influences physicochemical and biological properties. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| [2-(Aminomethyl)phenyl]acetic acid | 40851-65-8 | C₉H₁₁NO₂ | Ortho (2-position) | 179.19 | 98% |
| [3-(Aminomethyl)phenyl]acetic acid hydrochloride | 42288-55-1 | C₉H₁₂ClNO₂ | Meta (3-position) | 201.65 | 98% |
| [4-(Aminomethyl)phenyl]acetic acid hydrochloride | 42383-05-1 | C₉H₁₂ClNO₂ | Para (4-position) | 201.65 | 96% |
Key Observations :
- Solubility: The meta-substituted derivative may exhibit different solubility compared to ortho/para isomers due to steric and electronic effects.
- Synthetic Accessibility : The para-substituted analog (CAS 42383-05-1) is reported at 96% purity, suggesting comparable synthetic feasibility to the meta isomer .
Substituted Amino Derivatives
Modifications to the amino group or adjacent substituents alter biological activity and binding affinity:
| Compound Name | CAS Number | Molecular Formula | Key Features | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (Dimethylamino)(3-methylphenyl)acetic acid HCl | 1390653-98-1 | C₁₁H₁₆ClNO₂ | Dimethylamino group on α-carbon | 229.70 |
| 2-Amino-2-(3-methylphenyl)acetic acid HCl | 769895-06-9 | C₉H₁₂ClNO₂ | Amino group on α-carbon | 201.65 |
| 2-[3-(Aminomethyl)phenoxy]acetic acid HCl | 33321-39-0 | C₉H₁₂ClNO₃ | Ether linkage between phenyl/acid | 217.65 |
Key Observations :
- Amino Group Position: The dimethylamino derivative (CAS 1390653-98-1) has a tertiary amine on the α-carbon of the acetic acid, which may enhance lipophilicity compared to the primary aminomethyl group in the target compound .
- Biological Relevance: The α-amino derivative (CAS 769895-06-9) shares structural features with Gabapentin, a known calcium channel modulator . However, the aminomethylphenylacetic acid scaffold lacks direct evidence of similar activity.
Halogenated and Hydroxylated Analogs
Substituents like halogens or hydroxyl groups modulate electronic properties and receptor interactions:
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl | 1105679-25-1 | C₈H₈Cl₃NO₂ | 3,4-Dichloro on phenyl | 256.51 |
| Methyl 2-amino-2-(3-hydroxyphenyl)acetate HCl | CID 10285835 | C₉H₁₁NO₃ | 3-Hydroxy on phenyl | 199.19 |
Key Observations :
Impurities and Byproducts
Synthesis of this compound may yield impurities such as:
- Phenylacetic acid (CAS 103-82-2): A common byproduct from incomplete aminomethylation .
- 2-(Dimethylamino)ethyl phenylacetate HCl (CAS 113079-81-5): An esterification byproduct .
Biological Activity
[3-(Aminomethyl)phenyl]acetic acid hydrochloride (CAS No. 42288-55-1) is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological mechanisms, applications, and relevant case studies, supported by empirical data.
- Molecular Formula : C9H12ClNO2
- Molecular Weight : 201.65 g/mol
- Structure : The compound features an aminomethyl group attached to a phenyl ring, which is further linked to an acetic acid moiety.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to modulate various signaling pathways, affecting cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby altering the biochemical landscape within cells.
- Receptor Binding : It can bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.
Biological Activities
Research has demonstrated various biological activities associated with this compound:
- Antimicrobial Activity : Exhibits potential against a range of bacterial strains.
- Anticancer Properties : Shows promise in inhibiting cancer cell proliferation in vitro.
- Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
Data Table: Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound, researchers treated various cancer cell lines with the compound. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Staphylococcus aureus. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, highlighting its potential utility in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing [3-(Aminomethyl)phenyl]acetic acid hydrochloride, and how can yield and purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling using boronic acid intermediates (e.g., 3-(Aminomethyl)benzeneboronic acid hydrochloride) under palladium catalysis . Critical parameters include:
- Reaction temperature (80–100°C) for cross-coupling efficiency.
- pH control during hydrochloride salt formation (optimized at pH 4–5).
- Purification via recrystallization from methanol/water mixtures (sparing solubility in methanol noted for structural analogs) .
- Purity validation using RP-HPLC with C18 columns and mobile phases like methanol:phosphate buffer (70:30 v/v) at 1.0 mL/min flow rate .
Q. What analytical techniques are recommended for confirming the identity and purity of this compound?
- Methodological Answer :
- RP-HPLC : Use a C18 column with UV detection at 210–230 nm (common for carboxylic acid derivatives). System suitability criteria: retention time reproducibility (±2%), peak asymmetry <1.5 .
- FT-IR : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹), amine (N-H stretch ~3300 cm⁻¹), and boronic acid (B-O stretch ~1350 cm⁻¹, if applicable) .
- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages (e.g., Cl~11.5% for hydrochloride salts) .
Q. How should researchers handle solubility challenges during formulation or biological testing?
- Methodological Answer :
- Test solubility in PBS (pH 7.4), DMSO, and methanol (common solvents for analogs, with DMSO solubility ~5 mg/mL observed in related compounds) .
- For low aqueous solubility, use co-solvents (e.g., 10% PEG-400) or prepare stable suspensions via sonication (30 min at 25°C) .
- Quantify solubility via UV spectrophotometry or nephelometry, ensuring temperature control (±1°C) to avoid confounding factors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Methodological Answer :
- Solid-State Analysis : Perform TGA/DSC to determine decomposition onset (e.g., ~236°C observed in Cetraxate Hydrochloride analogs) .
- Solution-Phase Stability : Conduct accelerated degradation studies (40–60°C, pH 1–9) with LC-MS/MS monitoring. Hydrochloride dissociation in acidic media may accelerate degradation .
- Statistical Validation : Use Arrhenius modeling to compare activation energies across studies. Discrepancies >10 kJ/mol suggest methodological differences (e.g., impurity profiles) .
Q. What advanced spectroscopic methods elucidate the conformational dynamics of this compound in different solvents?
- Methodological Answer :
- NMR Solvent Studies : Compare ¹H/¹³C shifts in D₂O vs. DMSO-d₆ to identify solvent-dependent tautomerism or hydrogen-bonding networks .
- X-ray Crystallography : Resolve solid-state conformation (e.g., torsion angles between phenyl and acetic acid groups). Requires high-purity crystals grown via slow evaporation .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict dominant conformers and compare with experimental data .
Q. What strategies validate the selectivity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled analogs (e.g., ³H-labeled) to measure Ki values against off-target receptors (e.g., MMP3 or IL-6, common in inflammatory pathways) .
- Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., methyl or halogen substitutions) to identify critical functional groups. Compare IC₅₀ shifts >10-fold as evidence of selectivity .
- Cellular Assays : Test cytotoxicity in HEK-293 cells (CC₅₀ >100 µM acceptable for selectivity) .
Q. How can researchers mitigate interference from degradation products during quantitative analysis?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (80°C), light (1.2 million lux-hours), and hydrolytic conditions (0.1M HCl/NaOH). Use LC-MS to identify major degradants .
- Chromatographic Optimization : Adjust mobile phase pH (e.g., 2.5 with TFA) to separate parent compound from acidic degradants. Validate resolution >2.0 .
- Stability-Indicating Methods : Demonstrate that method accuracy (98–102%) and precision (%RSD <2%) remain unaffected by spiked degradants .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
